molecular formula C19H15N3O3 B6421600 3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione CAS No. 312311-34-5

3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione

Cat. No.: B6421600
CAS No.: 312311-34-5
M. Wt: 333.3 g/mol
InChI Key: MAGDPLPWEODCOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione features a unique tricyclic core (azatricyclo[7.3.1.0^{5,13}]trideca-pentaene) fused with a pyrazole moiety and two dione groups. The tricyclic system may enhance binding affinity to enzymes or receptors, while the dione groups contribute to hydrogen bonding and solubility .

Properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c1-11-9-12(2)22(20-11)16(23)10-21-18(24)14-7-3-5-13-6-4-8-15(17(13)14)19(21)25/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGDPLPWEODCOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Tricyclic and Pyrazole-Containing Compounds

Table 1: Key Structural Analogs and Properties
Compound Name Molecular Weight (g/mol) logP Key Functional Groups Reported Applications
Target Compound ~475.5 (estimated) ~2.1 Tricyclic core, pyrazole, dione Under investigation
[3-(3-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}-3-oxopropyl)-3-azatricyclo[...]-2,4-dione] ~615.6 ~1.8 Tricyclic core, piperazine, dione Research chemical
Procymidone (3-(3,5-Dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione) 284.1 3.2 Azabicyclo, dichlorophenyl, dione Pesticide (fungicide)
Vinclozolin (3-(3,5-Dichlorophenyl)-5-ethenyl-5-methyl-2,4-oxazolidinedione) 286.1 3.0 Oxazolidinedione, dichlorophenyl Pesticide (fungicide)

Key Observations :

  • The target compound shares a tricyclic/dione framework with procymidone and vinclozolin, both of which are fungicides.
  • The piperazine-substituted analog from has a higher molecular weight and lower logP, indicating that substituents significantly influence physicochemical properties .

Computational Similarity Analysis

Using Tanimoto and Dice similarity metrics (common in virtual screening), the target compound’s pyrazole and dione groups align with bioactive molecules like SAHA (a histone deacetylase inhibitor) and antifungal triazoles .

Table 2: Similarity Indexing with Known Bioactive Compounds
Compound Pair Tanimoto Coefficient (MACCS) Dice Coefficient (Morgan) Biological Relevance
Target vs. SAHA ~0.65 ~0.70 Potential epigenetic modulation
Target vs. Aglaithioduline ~0.68 ~0.72 HDAC8 inhibition (hypothesized)
Target vs. Procymidone ~0.55 ~0.60 Fungicidal activity

Insights :

  • A Tanimoto coefficient >0.5 indicates moderate structural similarity, which may correlate with shared biological targets .
  • The target’s pyrazole group is critical for interactions with enzymes like 14-α-demethylase, as seen in triazole antifungals .

Molecular Docking Studies :

  • Docking simulations with 14-α-demethylase lanosterol (PDB: 3LD6) —a fungal enzyme target—suggest the target compound’s dione groups form hydrogen bonds with active-site residues, similar to triazoles .
  • Procymidone and vinclozolin inhibit fungal cytochrome P450 enzymes, supporting the hypothesis that the target compound may act via a related mechanism .

Pharmacokinetic Properties :

  • Predicted logP (~2.1) and molecular weight (~475.5 g/mol) align with Lipinski’s Rule of Five, suggesting oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.